molecular formula C7H9ClN4 B2468551 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine CAS No. 195252-62-1

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine

Cat. No. B2468551
CAS RN: 195252-62-1
M. Wt: 184.63
InChI Key: UOZWNOIHCDKJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-N4-cyclopropylpyrimidine-4,5-diamine” is a chemical compound with the CAS Number: 195252-56-3 . It has a molecular weight of 186.64 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3, (H,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 186.64 . The storage temperature is normal, and it should be kept in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydropteridine C6-Stereoisomers :

    • Chiral N1-protected vicinal diamines, including derivatives of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine, were used in the synthesis of tetrahydropteridine C6-stereoisomers. This process involved condensation, nitro group reduction, oxidative cyclization, and subsequent reduction, yielding enantiomerically pure stereoisomers (Bailey, Chandrasekaran, & Ayling, 1992).
  • Formation of Complex Pyrimidines :

    • Research on the nitration of pyridine-3,4-diamine and its derivatives, similar to this compound, demonstrated cyclization resulting in complex pyrimidine oxides (Smolyar & Vasilechko, 2010).

Biological and Pharmacological Studies

  • Study on Pyrimethamine Derivatives :

    • Investigations into pyrimethamine derivatives provided insights into the binding mechanisms and enhancement of mutant β-N-acetylhexosaminidase activity. This research might indirectly relate to compounds like this compound, considering their structural similarities (Tropak et al., 2015).
  • Human Toll-like Receptor Studies :

    • Research on human toll-like receptor-8 specific agonistic activity of substituted pyrimidine-2,4-diamines, which could include derivatives of this compound, revealed their potential in modulating immune responses (Beesu et al., 2016).
  • Discovery of Dual CDK Inhibitors :

    • The discovery of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK 6 and 9 inhibitors with anti-tumor activity indicates the potential pharmacological relevance of structurally similar compounds like this compound (Wang et al., 2020).

Environmental and Agricultural Research

  • Pesticide Degradation Studies :

    • The differentiation of nonpoint sources of deisopropylatrazine in surface water using discrimination diagrams involved compounds structurally related to this compound, highlighting its potential role in environmental monitoring and analysis (Meyer, Thurman, & Goolsby, 2001).
  • Herbicide Sorption Studies :

    • Investigations into the sorption of herbicides, such as atrazine and trifluralin, in relation to soil characteristics, involved chemicals with similar structures to this compound. These studies are crucial for understanding the environmental behavior of such compounds (Francioso et al., 1992).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H317 . The precautionary statements are P261-P280 .

properties

IUPAC Name

6-chloro-4-N-cyclopropylpyrimidine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-6-5(9)7(11-3-10-6)12-4-1-2-4/h3-4H,1-2,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZWNOIHCDKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4,6-dichloropyrimidin-5-amine (10 g, 60.9 mmol) and cycloproplyamine (10.44 g, 182.93 mmol, 12.7 mL) in absolute ethanol (100 mL) wee heated at 125° C. in a sealed tube for 4 days. The reaction mixture was then concentrated under reduced pressure to give a yellow solid which was triturated with cold water (200 mL). The resulting slurry was stirred for one hour at room temperature and then filtered. The isolated solid was washed with water (2×25 mL) and dried under reduced pressure to give 11.32 g of the title compound as a pale yellow solid, which was used without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.